molecular formula C8H6N2O B575928 10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene CAS No. 186418-49-5

10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene

Katalognummer: B575928
CAS-Nummer: 186418-49-5
Molekulargewicht: 146.149
InChI-Schlüssel: FNLWWELTGYGREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazole ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for scalability and efficiency.

Analyse Chemischer Reaktionen

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogenation or alkylation, leading to the formation of various derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . These properties make it a valuable scaffold for drug discovery and development.

Wirkmechanismus

The mechanism of action of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be compared with other nitrogen-containing heterocycles such as pyrrolopyrazine and pyrroloquinoline. While these compounds share some structural similarities, 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is unique due to its specific ring fusion pattern and the presence of an oxazole ring

Eigenschaften

CAS-Nummer

186418-49-5

Molekularformel

C8H6N2O

Molekulargewicht

146.149

IUPAC-Name

5H-pyrrolo[1,2]pyrrolo[2,5-a][1,3]oxazole

InChI

InChI=1S/C8H6N2O/c1-2-9-7-3-6-4-11-5-10(6)8(1)7/h1-4H,5H2

InChI-Schlüssel

FNLWWELTGYGREC-UHFFFAOYSA-N

SMILES

C1N2C3=CC=NC3=CC2=CO1

Synonyme

5H-Pyrrolo[2,3:4,5]pyrrolo[1,2-c]oxazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.